3,5-Dichloro-3',5'-dimethoxybenzophenone
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Overview
Description
3,5-Dichloro-3’,5’-dimethoxybenzophenone: is an organic compound with the molecular formula C15H12Cl2O3 and a molecular weight of 311.16 g/mol . It is characterized by the presence of two chlorine atoms and two methoxy groups attached to a benzophenone core. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-3’,5’-dimethoxybenzophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,5-dimethoxybenzene under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane (CH2Cl2). The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-3’,5’-dimethoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of substituted benzophenone derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
Chemistry: 3,5-Dichloro-3’,5’-dimethoxybenzophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzophenones on biological systems.
Industry: In the industrial sector, 3,5-Dichloro-3’,5’-dimethoxybenzophenone is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-3’,5’-dimethoxybenzophenone involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The presence of chlorine and methoxy groups enhances its ability to penetrate cell membranes and bind to target proteins .
Comparison with Similar Compounds
- 3,5-Dichlorobenzophenone
- 3,5-Dimethoxybenzophenone
- 3,4-Dichloro-3’,5’-dimethoxybenzophenone
Comparison: 3,5-Dichloro-3’,5’-dimethoxybenzophenone is unique due to the presence of both chlorine and methoxy groups on the benzophenone core. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(3,5-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-13-5-10(6-14(8-13)20-2)15(18)9-3-11(16)7-12(17)4-9/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIGQMVJTMVMAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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